molecular formula C6H12N2O2 B8806684 Methyl 3-aminopyrrolidine-1-carboxylate CAS No. 233764-45-9

Methyl 3-aminopyrrolidine-1-carboxylate

Cat. No.: B8806684
CAS No.: 233764-45-9
M. Wt: 144.17 g/mol
InChI Key: SSYCZLYRZHEWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-aminopyrrolidine-1-carboxylate (CAS 233764-45-9) is a chemically versatile scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged structure in pharmaceuticals due to its sp3-hybridization and ability to enhance stereochemical complexity and three-dimensional coverage in molecules . The molecule's molecular formula is C6H12N2O2, and it has a molecular weight of 144.17 g/mol . Its structure includes both a secondary amine and a carbamate group, making it a valuable bifunctional building block for the synthesis of diverse compound libraries. This reagent serves as a key synthetic intermediate in numerous research applications. Its properties are leveraged in the design of peptidomimetics and foldamers; specifically, conformationally constrained residues like trans-4-aminopyrrolidine-3-carboxylic acid are used to construct stable α/β-peptide helices with antimicrobial and antifungal activities . Furthermore, 3-aminopyrrolidine derivatives are central to developing potent macrocyclic orexin receptor agonists, which are being investigated for the potential treatment of neurological disorders such as narcolepsy and insomnia . The pyrrolidine ring's influence on physicochemical parameters—including polarity, lipophilicity, and hydrogen-bonding capacity—makes it an ideal scaffold for optimizing the pharmacokinetic profiles of drug candidates . Researchers will find this compound, available as the hydrochloride salt (CAS 1354959-93-5) for enhanced stability, to be a critical reagent for probing new chemical space and developing novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

233764-45-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-aminopyrrolidine-1-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3

InChI Key

SSYCZLYRZHEWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(C1)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl 3-aminopyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Key Applications:

  • Building Block for Complex Molecules: It is used in the synthesis of pharmaceuticals and agrochemicals, providing essential functional groups for further modifications.
  • Combinatorial Chemistry: The compound is employed in combinatorial libraries to discover new drug candidates and optimize existing ones.

Biological Research

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand enables researchers to investigate various biological processes.

Key Applications:

  • Enzyme Mechanisms: The compound aids in understanding how enzymes function by serving as a substrate or inhibitor.
  • Protein-Ligand Interactions: It is used to explore the binding affinities and specificities of proteins, which is critical for drug design.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects.

Case Studies:

  • Neuronal Nitric Oxide Synthase Inhibition: Research has indicated that derivatives of this compound can selectively inhibit neuronal nitric oxide synthase, which is important for preventing brain injuries and treating neurological disorders .
  • Anticancer Activity: Various studies have demonstrated that pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Agrochemical Applications

The compound is also used in the production of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant processes without harming non-target species.

Key Applications:

  • Synthesis of Agrochemicals: this compound serves as an intermediate in creating effective agrochemical agents that enhance crop yield and protect against pests.

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural variations among analogs of Methyl 3-aminopyrrolidine-1-carboxylate lie in the ester group and stereochemistry. Key compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Key Features
This compound 1354959-93-5* C₇H₁₂N₂O₂ 158.18 (free base) Methyl Smaller ester, higher reactivity
tert-Butyl 3-aminopyrrolidine-1-carboxylate 186550-13-0 C₉H₁₈N₂O₂ 186.25 tert-Butyl Enhanced lipophilicity, acid-labile Boc protection
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-49-0 C₉H₁₈N₂O₂ 186.25 tert-Butyl Chiral (R-configuration), drug development
Benzyl 3-aminopyrrolidine-1-carboxylate 122536-73-6 C₁₂H₁₆N₂O₂ 220.27 Benzyl Air-sensitive, deprotected via hydrogenolysis

*Hydrochloride salt CAS.

Physical and Chemical Properties

  • Methyl ester: Limited data available, but its hydrochloride salt has a molecular weight of 180.63 g/mol . The free base is expected to have lower boiling points compared to bulkier esters.
  • tert-Butyl ester : Boiling point 115°C (at 4 mmHg), density 1.02 g/cm³, refractive index 1.4715 . The tert-butyl group increases solubility in organic solvents and stability under basic conditions.
  • Benzyl ester : Density 1.155 g/mL, boiling point ~315°C (decomposition likely), air-sensitive . Higher lipophilicity makes it suitable for specific coupling reactions.

Key Research Findings

  • Synthetic Utility: tert-Butyl 3-aminopyrrolidine-1-carboxylate is pivotal in automated flow synthesis, enabling high-throughput production of spirocyclic compounds .
  • Chiral Applications : The (R)-enantiomer (CAS 147081-49-0) is emphasized in drug development due to its stereospecific interactions with biological targets .
  • Deprotection Strategies: Benzyl esters offer a distinct advantage in hydrogenolysis-driven deprotection, complementary to acid-labile tert-butyl groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 3-aminopyrrolidine-1-carboxylate, and how is its purity validated?

  • Methodological Answer: The compound is typically synthesized via carbamate protection of the pyrrolidine amine, followed by functionalization. For example, tert-butyl analogs (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are prepared using Boc-protection strategies . Purity is confirmed via thin-layer chromatography (TLC; e.g., Rf 0.29 in hexane:ethyl acetate 4:1) and mass spectrometry (ESIMS, m/z: 186.25 for the tert-butyl analog) . Nuclear magnetic resonance (NMR) spectroscopy resolves structural features like the methyl ester and amine protons.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from ignition sources, as recommended for structurally similar carbamates .

Advanced Research Questions

Q. How can ring puckering coordinates resolve conformational ambiguities in the pyrrolidine ring of this compound?

  • Methodological Answer: The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify nonplanar ring distortions. For pyrrolidine derivatives, displacement coordinates perpendicular to the mean ring plane are calculated from crystallographic data. This approach avoids approximations inherent in torsion-angle-based methods and enables comparison of pseudorotational conformers .

Q. What crystallographic tools are optimal for resolving structural discrepancies in this compound derivatives?

  • Methodological Answer: SHELXL refines small-molecule structures against high-resolution X-ray data, while Mercury CSD visualizes and compares packing motifs (e.g., hydrogen-bonding networks). ORTEP-III generates publication-quality thermal ellipsoid plots to highlight anisotropic displacement parameters .

Q. How can synthetic byproducts in this compound synthesis be identified and minimized?

  • Methodological Answer: Byproducts (e.g., Boc-deprotected intermediates) are characterized via ESIMS and HPLC. Optimizing reaction conditions (e.g., stoichiometry of tert-butyl carbamate reagents) reduces side reactions. Dynamic NMR can monitor real-time intermediate stability .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) directs stereochemistry at the 3-amino position. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. Crystallographic data (e.g., Flack parameter) confirms absolute configuration .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound analogs?

  • Methodological Answer: Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Variable-temperature NMR and 2D experiments (COSY, NOESY) clarify exchange phenomena. Cross-validate with computational models (DFT) to assign signals confidently .

Q. Why do crystallographic studies of this compound derivatives show variable hydrogen-bonding motifs?

  • Methodological Answer: Polymorphism and solvent inclusion alter packing patterns. Use Mercury’s "Packing Similarity" tool to compare unit cells and identify dominant interactions. High-throughput screening under varied crystallization conditions isolates stable forms .

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